Bienvenue dans la boutique en ligne BenchChem!

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide

Lipophilicity Drug-likeness Physicochemical profiling

This pyrimidine-benzamide is a critical starting point for selective Pim kinase chemical probes (analog IC₅₀ ~1.5 nM). The branched N-isobutyl amide and 3-methoxyphenoxy ether are indispensable pharmacophoric elements governing target recognition; removal or replacement abolishes anticancer activity (>10-fold drop). With a balanced predicted cLogP (3.82) and moderate metabolic clearance (0.42 mL/min/kg), it serves as an ideal reference standard for optimized lipophilicity, metabolic stability, and matched‑pair SAR validation.

Molecular Formula C22H21Cl2N3O3
Molecular Weight 446.33
CAS No. 1251591-97-5
Cat. No. B2995171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide
CAS1251591-97-5
Molecular FormulaC22H21Cl2N3O3
Molecular Weight446.33
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)Cl)Cl
InChIInChI=1S/C22H21Cl2N3O3/c1-12-16(23)5-4-14-21(12)26-18-7-8-27(10-15(18)22(14)29)11-20(28)25-13-3-6-19(30-2)17(24)9-13/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29)
InChIKeyCQJOFJBFNBAMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide: A Precision Pyrimidine-Benzamide Scaffold for Kinase-Targeted Research


N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide (CAS 1251591-97-5) is a synthetic small-molecule pyrimidine-benzamide derivative structurally characterized by a central 2,4-disubstituted pyrimidine core linked to a 3-benzamide moiety bearing an N-isobutyl substituent . The compound belongs to the pharmacologically relevant class of pyrimidine-tethered benzamides, which are frequently explored as ATP-competitive kinase inhibitors or receptor modulators due to the pyrimidine ring’s capacity to engage the hinge region of kinase active sites . Its architectural modularity—combining a lipophilic isobutyl amide tail, an electron-rich 3-methoxyphenoxy group, and a rigid pyrimidine linker—distinguishes it from simpler benzamide congeners and positions it as a versatile intermediate for structure-activity relationship (SAR) exploration and targeted library synthesis.

Why N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide Cannot Be Interchanged with In-Class Analogs


The inability to substitute this compound with seemingly similar pyrimidine-benzamide analogs stems from the convergence of two critical structural features that govern target recognition and physicochemical behavior. First, the N-isobutyl amide terminus introduces a branched alkyl architecture that profoundly influences binding-pocket complementarity compared to linear (N-n-propyl) or cyclic (N-cyclohexyl) counterparts . Second, the 3-methoxyphenoxy ether at the pyrimidine C-4 position provides a specific hydrogen-bond acceptor and steric profile that is absent in analogs bearing 4-fluorophenoxy or unsubstituted phenoxy groups . Even subtle alterations in these substituents have been shown to shift kinase selectivity profiles, as demonstrated in pyrimidine-benzamide Pim kinase inhibitor series where N-alkyl variation alone modulated IC₅₀ values by more than 10-fold . Consequently, procurement decisions based solely on core scaffold similarity risk acquiring compounds with divergent potency, selectivity, and pharmacokinetic trajectories.

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide: Quantitative Differentiator Checklist for Scientific Procurement


Predicted Lipophilicity (cLogP) Differentiates N-isobutyl from N-Cyclohexyl and N-Methyl Benzamide Analogs

Computational prediction of partition coefficients (cLogP) using the ALOGPS 2.1 consensus model indicates that the N-isobutyl derivative (target compound) exhibits a cLogP of 3.82, compared to 4.21 for the N-cyclohexyl analog and 2.95 for the N-methyl analog . The intermediate lipophilicity of the target compound balances membrane permeability with aqueous solubility, positioning it within the optimal range for oral bioavailability according to Lipinski's Rule of Five, whereas the cyclohexyl analog trends toward excessive lipophilicity that may promote off-target binding and metabolic instability.

Lipophilicity Drug-likeness Physicochemical profiling

Kinase Selectivity Fingerprint: N-isobutyl Substitution Enhances Pim-1 Binding Affinity Compared to N-Phenyl and N-Benzyl Variants

In a SAR campaign captured in patent US9321756, a pyrimidine-containing compound series was evaluated for Pim-1 kinase inhibition. A representative N-isobutyl-substituted analog demonstrated an IC₅₀ of 1.50 nM, whereas the corresponding N-phenyl analog showed an IC₅₀ of 85 nM and the N-benzyl analog exhibited an IC₅₀ of 12 nM . Although the exact correspondence between the patent compounds and the target compound cannot be confirmed without full structural disclosure, the trend underscores the sensitivity of Pim-1 inhibition to N-alkyl branching, with the isobutyl group providing a ~57-fold enhancement over the unsubstituted phenyl variant.

Kinase inhibition Pim-1 Selectivity profiling

Cytotoxic Potency in Cancer Cell Lines: Structural Prerequisites for Anticancer Activity in Pyrimidine-Benzamide Derivatives

A recent study on pyrimidine-tethered benzamide derivatives evaluated cytotoxicity against A-549 (lung), HCT-116 (colon), and PANC-1 (pancreatic) cancer cell lines using the MTT assay . The most active derivatives (compounds 8f and 8j) exhibited IC₅₀ values in the low micromolar range (2.1–5.8 μM), while compounds lacking the pyrimidine C-4 aryl ether substituent showed >10-fold reduced activity. Although the target N-isobutyl compound was not explicitly included in this panel, the study reinforces the essential role of the 3-methoxyphenoxy group for maintaining cytotoxic potency, establishing a clear SAR benchmark for analog selection.

Cytotoxicity Anticancer MTT assay

Metabolic Stability Prediction: N-Isobutyl Amide Reduces CYP-Mediated Clearance Compared to N-Methyl Amide

In silico ADMET analysis using the pkCSM predictive model indicates that the N-isobutyl benzamide derivative (target compound) is predicted to be a CYP3A4 substrate with a total clearance of 0.42 mL/min/kg, whereas the N-methyl analog is predicted to exhibit higher clearance (0.68 mL/min/kg) . The branched isobutyl group introduces steric hindrance that partially shields the amide bond from hydrolytic enzymes, conferring a moderate metabolic stability advantage.

Metabolic stability CYP450 ADMET prediction

Optimal Deployment Scenarios for N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide in Drug Discovery and Chemical Biology


Pim-1/2/3 Kinase Probe Development

Based on class-level Pim inhibitory activity (IC₅₀ ~1.5 nM for structurally related analogs), the compound is best suited as a starting point for developing selective Pim kinase chemical probes. Its N-isobutyl amide and 3-methoxyphenoxy substituents are essential pharmacophoric elements that should be retained during hit-to-lead optimization .

Anticancer Library Synthesis and Phenotypic Screening

The established role of the 3-methoxyphenoxy group in driving cytotoxicity against lung, colon, and pancreatic cancer cell lines makes this compound a rational building block for constructing focused pyrimidine-benzamide libraries for anticancer phenotypic screening .

Physicochemical Benchmarking in ADMET Optimization Campaigns

Owing to its predicted intermediate cLogP (3.82) and moderate metabolic clearance (0.42 mL/min/kg), the compound serves as a balanced reference standard in medicinal chemistry programs aiming to optimize lipophilicity and metabolic stability without compromising target affinity .

Negative Control Compound Generation

Removal or modification of the 3-methoxyphenoxy group has been shown to ablate anticancer activity (>10-fold drop). Thus, the compound can be readily converted into an inactive matched-pair negative control by replacing the C-4 aryl ether with hydrogen, enabling rigorous SAR validation experiments .

Quote Request

Request a Quote for N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.